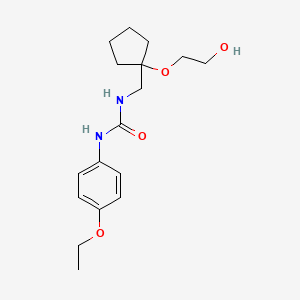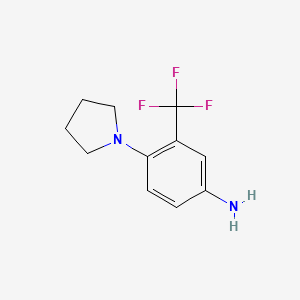
N-(3-Pyridin-2-yloxypropyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Pyridin-2-yloxypropyl)prop-2-enamide, also known as PYR-2, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of amides and has a molecular formula of C12H14N2O2. PYR-2 is a potent inhibitor of the enzyme lysine-specific demethylase 1 (LSD1), which has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mecanismo De Acción
N-(3-Pyridin-2-yloxypropyl)prop-2-enamide inhibits LSD1 by binding to the enzyme's active site and blocking its activity. LSD1 plays a critical role in regulating gene expression by removing methyl groups from lysine residues on histone proteins. This process is important for maintaining the proper balance of gene expression in cells. By inhibiting LSD1, N-(3-Pyridin-2-yloxypropyl)prop-2-enamide can lead to changes in gene expression and cellular processes.
Biochemical and Physiological Effects:
N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has been shown to inhibit cell growth and induce cell death. In addition, N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has been shown to inhibit the migration and invasion of cancer cells. In neurodegenerative disorders, N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has been shown to improve cognitive function and reduce inflammation. N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has also been shown to have anti-inflammatory effects in various models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has several advantages for lab experiments. It is a potent and selective inhibitor of LSD1, making it a valuable tool for investigating the role of this enzyme in various biological processes. In addition, N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and potential side effects are not yet fully understood. In addition, the synthesis method for N-(3-Pyridin-2-yloxypropyl)prop-2-enamide is relatively complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on N-(3-Pyridin-2-yloxypropyl)prop-2-enamide. One area of interest is the development of more potent and selective LSD1 inhibitors. Another area of interest is the investigation of the potential therapeutic applications of N-(3-Pyridin-2-yloxypropyl)prop-2-enamide in various diseases, including cancer and neurodegenerative disorders. In addition, further studies are needed to fully understand the long-term effects and potential side effects of N-(3-Pyridin-2-yloxypropyl)prop-2-enamide.
Métodos De Síntesis
N-(3-Pyridin-2-yloxypropyl)prop-2-enamide can be synthesized by reacting 3-bromopropylamine with 2-pyridinecarboxylic acid in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with propargyl bromide in the presence of copper (I) iodide and triphenylphosphine to yield N-(3-Pyridin-2-yloxypropyl)prop-2-enamide. The synthesis method has been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has been extensively used in scientific research to investigate the role of LSD1 in various biological processes. LSD1 is a histone demethylase that regulates gene expression by removing methyl groups from lysine residues on histone proteins. This enzyme has been implicated in the development and progression of cancer, as well as other diseases. N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has been shown to inhibit LSD1 activity, leading to changes in gene expression and cellular processes.
Propiedades
IUPAC Name |
N-(3-pyridin-2-yloxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-10(14)12-8-5-9-15-11-6-3-4-7-13-11/h2-4,6-7H,1,5,8-9H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEBBHWLUSLFIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCOC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Pyridin-2-yloxypropyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline](/img/structure/B2366860.png)
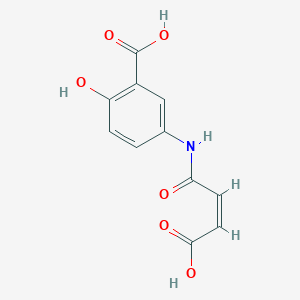

acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2366866.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2366867.png)
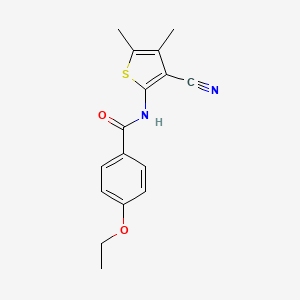
![2-(4-ethoxyphenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2366871.png)
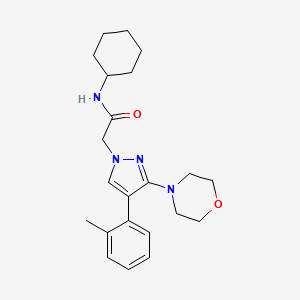
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2366874.png)
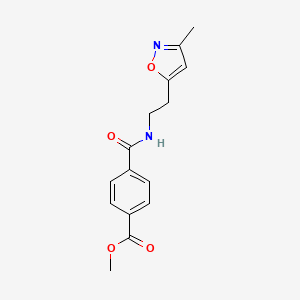
![N-(4-chlorophenyl)-4-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2366876.png)
